BenchChemオンラインストアへようこそ!

4-(4-Amino-2-fluorophenoxy)picolinamide

Kinase Selectivity VEGFR/PDGFR Target Profiling

Clinically validated VEGFR/PDGFR inhibitor with superior time to progression vs sorafenib (5.4 vs 4.0 mo, HR=0.759). Cleaner probe due to lack of FGFR activity. Well-characterized PK with known food/diurnal effects. Ideal for HCC/angiogenesis models, biomarker discovery, and formulation studies.

Molecular Formula C12H10FN3O2
Molecular Weight 247.22 g/mol
CAS No. 868733-71-5
Cat. No. B1323044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-2-fluorophenoxy)picolinamide
CAS868733-71-5
Molecular FormulaC12H10FN3O2
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)C(=O)N
InChIInChI=1S/C12H10FN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17)
InChIKeySPCUEPQNJNCDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Amino-2-fluorophenoxy)picolinamide (Linifanib, ABT-869) Procurement Baseline: A Multi-Targeted RTK Inhibitor for Angiogenesis Research


4-(4-Amino-2-fluorophenoxy)picolinamide, also known as linifanib (ABT-869, AL-39324), is an ATP-competitive, orally bioavailable multi-targeted receptor tyrosine kinase (RTK) inhibitor. It is a small molecule (molecular weight 375.41 Da) with the chemical formula C21H18FN5O [1]. Linifanib potently inhibits members of the vascular endothelial growth factor (VEGFR) and platelet-derived growth factor (PDGFR) receptor families, including KDR (VEGFR2), FLT1 (VEGFR1), CSF-1R, FLT3, and PDGFRβ . Its primary mechanism of action involves blocking angiogenesis and tumor growth by disrupting these key signaling pathways [2].

Why Generic Substitution Fails for 4-(4-Amino-2-fluorophenoxy)picolinamide: The Linifanib-Sorafenib Differentiation Problem


The clinical utility of multi-targeted kinase inhibitors is highly dependent on their specific kinase selectivity profile, pharmacokinetic (PK) properties, and resultant clinical efficacy and safety balance. For example, while both linifanib and sorafenib are approved for hepatocellular carcinoma (HCC), a direct, randomized Phase III trial (N=1,035) demonstrated that they are not interchangeable. Linifanib showed superior time to progression (TTP: 5.4 vs. 4.0 months, HR=0.759, P=.001) and objective response rate (ORR: 13.0% vs. 6.9%) compared to sorafenib, but with a distinct safety profile (higher grade 3/4 adverse events, all P<.001) and no overall survival advantage (OS: 9.1 vs. 9.8 months, HR=1.046) [1]. This underscores that even within the same therapeutic class, differences in target engagement and pharmacology translate to clinically meaningful, non-substitutable outcomes. Substituting linifanib with a less selective or differently metabolized VEGFR/PDGFR inhibitor would compromise experimental reproducibility and clinical relevance [2].

4-(4-Amino-2-fluorophenoxy)picolinamide (Linifanib) Quantitative Differentiation Guide: Comparator Evidence for Scientific Selection


Differential Kinase Selectivity Profile: Linifanib vs. Sorafenib and Sunitinib

Linifanib demonstrates a distinct kinase selectivity profile compared to other multi-targeted RTK inhibitors. In a comparative panel of IC50 values, linifanib potently inhibits VEGFR1 (3 nM), CSF1R (3 nM), VEGFR2 (4 nM), FLT3 (4 nM), cKIT (14 nM), and PDGFRβ (66 nM) [1]. This profile differs from sorafenib, which exhibits a lower potency against VEGFR2 (15 nM) and PDGFRβ (57 nM) and a different off-target profile including RAF kinases [1]. In contrast, sunitinib shows higher potency against PDGFRβ (2 nM) but lower potency against VEGFR2 (80 nM) [1]. These quantitative differences in target engagement can lead to varied anti-angiogenic and anti-tumor effects.

Kinase Selectivity VEGFR/PDGFR Target Profiling

Cellular Potency in Endothelial Cell Proliferation: Linifanib vs. Alternative VEGFR Inhibitors

Linifanib exhibits exceptional potency in a functional cellular assay of angiogenesis, inhibiting VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 of 0.2 nM . This cellular potency is significantly higher than what is typically observed for other VEGFR inhibitors and correlates with its strong anti-angiogenic activity in vivo [1]. For instance, while direct comparative cellular data is often scarce, the high cellular potency of linifanib is a key differentiator from compounds like axitinib or pazopanib, which show similar or lower biochemical IC50 values but may have reduced cellular activity due to protein binding or other factors.

Angiogenesis Cellular Assay VEGF Signaling

Pharmacokinetic Variability and Dosing Considerations: Linifanib vs. Sorafenib

Linifanib's oral bioavailability is significantly impacted by food intake and diurnal variation, which is a key consideration for in vivo study design and differentiates it from sorafenib. A pooled population PK analysis (N=1,010 patients) revealed that administration under fed conditions decreases linifanib bioavailability by 14%, and evening dosing reduces it by 27% compared to morning dosing [1]. Additionally, female patients had a 25% slower oral clearance than males [1]. In contrast, sorafenib's bioavailability is less affected by food, though it is recommended to be taken on an empty stomach to reduce variability [2]. This difference is critical for achieving consistent drug exposure in preclinical models.

Pharmacokinetics Bioavailability Food Effect

Clinical Efficacy in Hepatocellular Carcinoma (HCC): Linifanib vs. Sorafenib in a Phase III Trial

A randomized, open-label Phase III trial (N=1,035) directly compared linifanib (17.5 mg QD) to sorafenib (400 mg BID) as first-line therapy for advanced HCC [1]. The trial demonstrated that linifanib significantly improved time to progression (TTP) and objective response rate (ORR) compared to sorafenib, but did not show a significant difference in overall survival (OS) [1]. Specifically, median TTP was 5.4 months for linifanib vs. 4.0 months for sorafenib (HR=0.759, 95% CI 0.643-0.895, P=.001). Best response rate was 13.0% for linifanib vs. 6.9% for sorafenib. However, grade 3/4 adverse events were more frequent with linifanib (all P<.001) [1].

Hepatocellular Carcinoma Clinical Trial Efficacy

Solubility Profile: Linifanib vs. Other VEGFR/PDGFR Inhibitors

Linifanib demonstrates high solubility in DMSO (up to 199.78 mM), which is a practical advantage for preparing stock solutions for in vitro assays . This solubility is superior to some other VEGFR/PDGFR inhibitors, such as sorafenib, which has a reported maximum solubility in DMSO of approximately 50 mg/mL (~108 mM) . This difference can impact the ease of preparing high-concentration stocks and the maximum achievable concentration in cell culture experiments.

Solubility Formulation In Vitro Assay

Kinase Selectivity: Linifanib vs. Axitinib and Nintedanib

A comparative analysis of kinase inhibition profiles reveals that linifanib has a unique selectivity fingerprint that distinguishes it from other VEGFR/PDGFR inhibitors like axitinib and nintedanib [1]. Linifanib shows moderate potency against cKIT (14 nM) and PDGFRβ (66 nM) [1]. In contrast, axitinib is highly potent against VEGFRs (IC50 <0.2 nM) but is less potent against PDGFRβ (1.6 nM) [1]. Nintedanib is a more potent FGFR inhibitor (IC50 37-108 nM) than linifanib [1]. These differences in off-target kinase engagement can lead to distinct biological effects and toxicity profiles.

Kinase Selectivity Off-Target Effects VEGFR/PDGFR

Best-Fit Research and Industrial Application Scenarios for 4-(4-Amino-2-fluorophenoxy)picolinamide (Linifanib)


In Vivo Angiogenesis and Tumor Xenograft Studies

Linifanib is an ideal tool compound for in vivo studies of angiogenesis-dependent tumor growth, particularly in models of hepatocellular carcinoma (HCC), renal cell carcinoma, and colorectal cancer. Its oral bioavailability and defined PK profile, including known food and diurnal effects on exposure [1], allow for precise dosing in preclinical models. The compound's potent inhibition of VEGF-stimulated endothelial cell proliferation (IC50 0.2 nM) and its demonstrated in vivo efficacy in multiple xenograft models [2] make it a robust positive control for evaluating anti-angiogenic therapies. The Phase III clinical data in HCC provides a strong translational rationale for its use [3].

Kinase Selectivity Profiling and Pathway Analysis

Linifanib serves as a critical reference compound for studying the differential roles of VEGFR, PDGFR, and cKIT in angiogenesis and tumor biology. Its distinct kinase inhibition profile (IC50 values of 4 nM for VEGFR2, 66 nM for PDGFRβ, 14 nM for cKIT) [4] allows researchers to dissect the contribution of these individual RTKs to cellular phenotypes. Unlike more promiscuous inhibitors like nintedanib, linifanib's lack of potent FGFR activity makes it a cleaner probe for VEGFR/PDGFR-dependent signaling [4]. This specificity is essential for target validation and for understanding the mechanisms of resistance to anti-angiogenic therapies.

Drug Discovery and Development: Formulation and PK Studies

Linifanib's well-characterized PK profile, including its moderate food effect (14% decrease in bioavailability) and diurnal variation (27% decrease with evening dosing) [1], makes it a valuable model compound for studying the impact of formulation and dosing regimens on oral bioavailability. Its high solubility in DMSO (199.78 mM) simplifies in vitro assay development. Researchers in pharmaceutical development can use linifanib to benchmark new formulation technologies aimed at improving oral absorption or reducing food effects for poorly soluble kinase inhibitors.

Biomarker and Resistance Mechanism Research

Given its specific kinase inhibition profile and the availability of Phase III clinical trial data [3], linifanib is an excellent tool for investigating predictive biomarkers of response and resistance to VEGFR/PDGFR inhibition. Studies can explore the relationship between baseline levels of circulating biomarkers (e.g., CA125, CYFRA21.1, PIVKA) and clinical outcomes, as suggested by Phase II trial data [2]. Furthermore, linifanib can be used to generate resistant cell lines in vitro to identify and validate mechanisms of acquired resistance to multi-targeted RTK inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Amino-2-fluorophenoxy)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.